molecular formula C10H9NO2 B1603483 2-(1H-Indol-5-YL)acetic acid CAS No. 34298-84-5

2-(1H-Indol-5-YL)acetic acid

Cat. No. B1603483
CAS RN: 34298-84-5
M. Wt: 175.18 g/mol
InChI Key: LNDWMQWLWGXEET-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in the regulation of plant growth and development. IAA is synthesized in the apical meristem of plants and is transported to other parts of the plant, where it affects various physiological processes. In recent years, IAA has gained attention for its potential use in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of IAA involves its binding to specific receptors located on the surface of plant cells. This binding triggers a series of biochemical reactions that ultimately result in changes in gene expression and physiological processes. IAA is also involved in the regulation of auxin transport, which is essential for the proper distribution of auxin throughout the plant.

Biochemical And Physiological Effects

IAA has a wide range of biochemical and physiological effects on plants. It promotes cell elongation and division, stimulates root growth, and regulates the development of flowers and fruits. IAA also plays a role in the response of plants to environmental stresses such as drought and high salinity.

Advantages And Limitations For Lab Experiments

IAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, IAA is stable and can be stored for long periods without degradation. However, IAA has some limitations, including its low solubility in water and its potential for degradation under certain conditions.

Future Directions

There are several future directions for research involving IAA. One area of interest is the study of the interactions between IAA and other plant hormones, such as cytokinins and gibberellins. Additionally, the use of IAA in the development of new plant growth regulators and biostimulants is an area of active research. Finally, the potential use of IAA in the production of biofuels and other industrial products is an area of growing interest.
Conclusion
In conclusion, 2-(1H-Indol-5-YL)acetic acid, or 2-(1H-Indol-5-YL)acetic acidtic acid, is a naturally occurring plant hormone that has gained attention for its potential use in scientific research. It plays a crucial role in the regulation of plant growth and development and has been used to investigate various physiological processes in plants. The synthesis of IAA can be achieved through chemical synthesis or microbial fermentation. IAA has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research involving IAA, including the study of its interactions with other plant hormones and its potential use in the production of biofuels and industrial products.

Scientific Research Applications

IAA has been widely used in scientific research due to its ability to regulate plant growth and development. It has been used to study various physiological processes in plants, including cell elongation, root development, and fruit ripening. Additionally, IAA has been used to investigate the effects of environmental factors such as light and temperature on plant growth.

properties

IUPAC Name

2-(1H-indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDWMQWLWGXEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593382
Record name (1H-Indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-5-YL)acetic acid

CAS RN

34298-84-5
Record name (1H-Indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(4-methylphenylsufonyl)indole-6-acetonitrile (9.5 g) in ethanol (58 ml) was treated with 20% (w/v) sodium hydroxide (58 ml) and heated to reflux for 2.5 hr. The ethanol was evaporated and the aqueous residue was slowly acidified at 0° with concentrated hydrochloric acid. The white precipitate was collected by filtration, washed with water and dried under vacuum to give indole-5-acetic acid (4.1 g, 68%) as an ivory powder: NMR (250 MHz, DMSO-d6): 3.57(s, 2H, ArCH2), 9.65(dd, 1H, H6 -indole), 7.40(s, 1H, H4 -indole).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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